molecular formula C16H17N B3043086 7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 72105-98-7

7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B3043086
CAS-Nummer: 72105-98-7
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: RQVDQPKNWIVQDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a tetrahydroisoquinoline core with a methyl group at the 7th position and a phenyl group at the 1st position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Bromine, chlorine

Major Products:

    Oxidation: Isoquinoline derivatives

    Reduction: Saturated tetrahydroisoquinoline derivatives

    Substitution: Halogenated tetrahydroisoquinoline derivatives

Vergleich Mit ähnlichen Verbindungen

  • 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
  • 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Comparison: 7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the methyl group at the 7th position, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and therapeutic potentials .

Biologische Aktivität

Overview

7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (MPTI) is a synthetic compound belonging to the tetrahydroisoquinoline class, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and as an anticancer agent. The structure of MPTI includes a tetrahydroisoquinoline core modified with a methyl group at the 7th position and a phenyl group at the 1st position, which influences its pharmacological properties.

The biological activity of MPTI is largely attributed to its interaction with various neurotransmitter systems. It primarily modulates dopaminergic and serotonergic pathways, which are crucial for neuroprotective effects. Research indicates that MPTI may exert neuroprotective effects against neurotoxins such as MPTP and rotenone, which are known to induce parkinsonian symptoms in animal models .

Neuroprotective Properties

MPTI has been studied extensively for its neuroprotective capabilities. In rodent models, it has demonstrated the ability to:

  • Antagonize behavioral syndromes induced by neurotoxins such as MPTP and rotenone.
  • Protect against neuronal degeneration in the hippocampus during hypoxic conditions .
  • Restore altered monoamine levels , contributing to its potential role in treating neurodegenerative diseases .

Anticancer Activity

Preliminary studies suggest that MPTI exhibits anticancer properties , although specific mechanisms remain under investigation. Its structural analogs have shown promise in inhibiting various cancer cell lines, indicating a need for further exploration of MPTI's potential in oncology .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Initial findings suggest that it may possess inhibitory effects against certain pathogens, although detailed studies are required to quantify this activity and understand the underlying mechanisms.

Research Findings and Case Studies

StudyFocusFindings
Igarashi et al. (2020)NeuroprotectionMPTI showed significant neuroprotective effects against MPTP-induced damage in mice .
Tasaka et al. (2023)Analgesic EffectsMPTI potentiated morphine-induced analgesia, suggesting its role in pain modulation .
RSC Advances (2021)Structure-Activity RelationshipThe SAR studies indicated that modifications at the 7th position significantly influence biological activity .

MPTI can be synthesized through several methods, with the Pictet-Spengler reaction being one of the most common approaches. This involves the condensation of β-phenylethylamine with an aldehyde or ketone under acidic conditions. The compound can undergo various chemical reactions such as oxidation and reduction, leading to different derivatives that may exhibit distinct biological activities.

Comparison with Similar Compounds

MPTI's biological profile can be compared to related tetrahydroisoquinoline derivatives:

CompoundStructureNotable Activity
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinolineSimilar core with methyl substitutionNeuroprotective and anti-addictive properties
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolineAdditional methoxy groupsEnhanced anticancer activity

Eigenschaften

IUPAC Name

7-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-12-7-8-13-9-10-17-16(15(13)11-12)14-5-3-2-4-6-14/h2-8,11,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVDQPKNWIVQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 12.0 g (89 mmol) of 2-p-tolylethylamine and 11.21 ml (111 mmol) of benzaldehyde in PPA (300 g) was heated at 100° C. for 5 days. After cooling to RT it was poured into a saturated aqueous K2CO3 solution (1200 ml). Following the addition of DCM (300 ml) it was stirred for 50 min at RT. Then the phases were separated and the aqueous phase was extracted with DCM (2×500 ml). The organic phases were combined, dried over Na2SO4, filtered and concentrated to small volume under vacuum. 16.3 g of 7-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline were obtained as the crude product, which was reacted further with no additional purification.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
11.21 mL
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.